molecular formula C22H18BrN3O3S B3311260 1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946256-28-6

1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3311260
CAS No.: 946256-28-6
M. Wt: 484.4 g/mol
InChI Key: HLFIDYOQAPULDS-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including bromophenyl, ethoxy, benzothiazole, and dihydropyridine, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzothiazole core: This can be achieved by the condensation of 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxy-1,3-benzothiazole.

    Dihydropyridine ring formation: The dihydropyridine ring can be synthesized through a Hantzsch reaction, involving the condensation of ethyl acetoacetate, ammonium acetate, and an aldehyde.

    Amidation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
  • 1-[(4-fluorophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Comparison: Compared to its analogs, 1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O3S/c1-2-29-16-9-10-18-19(12-16)30-22(24-18)25-20(27)17-4-3-11-26(21(17)28)13-14-5-7-15(23)8-6-14/h3-12H,2,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFIDYOQAPULDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 3
1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[(4-bromophenyl)methyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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